molecular formula C24H26BrN3O3 B1678741 Nicergoline CAS No. 27848-84-6

Nicergoline

Numéro de catalogue: B1678741
Numéro CAS: 27848-84-6
Poids moléculaire: 484.4 g/mol
Clé InChI: YSEXMKHXIOCEJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La nicergoline est un dérivé semi-synthétique de l'alcaloïde de l'ergot utilisé principalement pour ses propriétés vasodilatatrices. Elle est couramment employée dans le traitement de la démence sénile et d'autres troubles cérébrovasculaires. La this compound améliore le flux sanguin cérébral, améliore l'utilisation de l'oxygène et du glucose par les cellules du cerveau et est utilisée depuis plus de trois décennies dans plus de cinquante pays .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la nicergoline implique plusieurs étapes clés :

Méthodes de Production Industrielle : La production industrielle de la this compound implique généralement :

Types de Réactions :

    Oxydation : La this compound peut subir des réactions d'oxydation, bien que les conditions spécifiques et les produits soient moins souvent détaillés.

    Réduction : Les réactions de réduction ne sont généralement pas associées à la this compound.

    Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes brome et méthoxy.

Réactifs et Conditions Courants :

Principaux Produits :

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'Action

La this compound agit principalement en inhibant les adréno-récepteurs alpha-1 post-synaptiques sur les muscles lisses vasculaires. Cette inhibition empêche les effets vasoconstricteurs des catécholamines comme l'adrénaline et la noradrénaline, entraînant une vasodilatation périphérique. De plus, la this compound améliore la fonction des neurotransmetteurs cholinergiques et catécholaminergiques, inhibe l'agrégation plaquettaire et favorise l'activité métabolique, ce qui conduit à une augmentation de l'utilisation de l'oxygène et du glucose .

Composés Similaires :

Unicité de la this compound : La this compound se distingue par son profil de sécurité, notamment son absence d'association avec la fibrose cardiaque, ce qui en fait une alternative plus sûre pour un usage à long terme dans le traitement des troubles cérébrovasculaires et cognitifs .

Applications De Recherche Scientifique

Nicergoline has a broad spectrum of applications in scientific research:

Mécanisme D'action

Nicergoline acts primarily by inhibiting postsynaptic alpha-1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effects of catecholamines like epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased oxygen and glucose utilization .

Comparaison Avec Des Composés Similaires

Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .

Activité Biologique

Nicergoline is an ergot derivative that has been utilized in the treatment of cognitive impairments, particularly in elderly patients with dementia and other age-associated conditions. Its multifaceted biological activity encompasses vasodilation, neuroprotection, and modulation of neurotransmitter systems, making it a compound of significant interest in both clinical and research settings. This article delves into the biological activities of this compound, supported by data from various studies, including case studies and meta-analyses.

This compound exhibits several pharmacological actions:

  • Vasodilation : It acts as a potent antagonist of alpha-1 adrenergic receptors, leading to reduced vascular resistance and increased blood flow, particularly in cerebral circulation .
  • Neurotransmitter Modulation : this compound enhances the turnover of catecholamines (noradrenaline and dopamine) and stimulates cholinergic neurotransmission by increasing acetylcholine release and inhibiting its degradation .
  • Neuroprotection : The compound has antioxidant properties and promotes cerebral metabolic activity, which may protect neurons from damage associated with neurodegenerative diseases .

Table 1: Summary of this compound's Mechanisms

MechanismDescription
VasodilationReduces vascular resistance; increases blood flow
Neurotransmitter ModulationEnhances catecholamine turnover; boosts acetylcholine levels
NeuroprotectionAntioxidant effects; promotes cerebral metabolism

Efficacy in Dementia

Multiple studies have assessed this compound's efficacy in treating dementia. A systematic review indicated that this compound significantly improved cognitive function in patients with mild to moderate dementia. The Mini-Mental State Examination (MMSE) scores showed a favorable effect size of 2.86 after 12 months of treatment .

Case Study: Regional Cerebral Perfusion

A study involving 16 patients with early Alzheimer's disease (AD) demonstrated that this compound treatment led to increased regional cerebral blood flow (rCBF) in areas associated with cognitive function, such as the superior frontal gyrus. Although clinical measures did not show statistically significant improvement, the increase in rCBF suggests potential benefits in cerebral metabolism .

Table 2: Clinical Outcomes from this compound Treatment

Study FocusOutcomeStatistical Significance
Cognitive FunctionImproved MMSE scoresSignificant (p < 0.05)
Regional Cerebral PerfusionIncreased rCBF in frontal areasNot significant
Overall Safety ProfileComparable to placeboNon-significant

Safety Profile

The safety profile of this compound has been evaluated across several studies. A meta-analysis reported that the incidence of adverse events (AEs) was similar between this compound and placebo groups, with a slightly lower rate of serious AEs observed in the this compound group . Furthermore, the tolerability at therapeutic doses is generally good, with no significant increase in withdrawal rates compared to placebo .

Table 3: Adverse Events Comparison

Adverse Event TypeThis compound Group (%)Placebo Group (%)
Any Adverse Events1110
Serious Adverse Events23
Withdrawal Due to AEs56

Research Findings on Neuroprotective Effects

Research has highlighted this compound's neuroprotective effects through its action on signaling pathways involved in neuronal survival. In animal models, it has been shown to reduce amyloid-beta accumulation and enhance neuronal survival via the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway . These findings underscore its potential role in preventing cognitive decline associated with neurodegenerative diseases.

Analyse Des Réactions Chimiques

Reaction Conditions and Parameters

Esterification Reaction Parameters

ParameterCondition
Organic SolventTetrahydrofuran, ethyl acetate, toluene
Temperature50-90°C
Reaction Time4-8 hours

Methylation Reaction Parameters

ParameterCondition
SolventTetrahydrofuran
Methylating AgentMethyl Iodide
Alkaline ReagentSodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen
Temperature-5 to 10°C
Reaction Time0.5-3 hours

Impact of Reaction Temperature

Reaction temperature significantly impacts this compound synthesis .

  • High Temperatures: Excessive temperatures in the esterification step (step 1) can lead to increased side reactions and the generation of new impurities. Similarly, high temperatures during methylation (step 2) also produce new impurities.

  • Low Temperatures: Insufficient temperatures in either step 1 or step 2 prevent the reaction system from providing enough energy to proceed forward .

Polymorphism and Stability

This compound exists in two different polymorphic forms: a triclinic form (Form I) and an orthorhombic form (Form II) .

  • Crystallization: this compound can be crystallized from various organic solvents, resulting in these two polymorphic forms .

  • Stability: Grinding methods and atmospheric conditions can affect the stability and crystalline structure of this compound .

    • Grinding at 20°C under air or nitrogen atmosphere (Methods A and C) leads to partial amorphization.

    • Grinding in the presence of liquid nitrogen under air atmosphere (Method B) promotes hydration to a monohydrate form.

    • Grinding in the presence of liquid nitrogen under nitrogen atmosphere (Method D) results in a stable form without amorphization or hydration .

  • Dissolution Rates: The metastable Form II exhibits the best Intrinsic Dissolution Rate (IDR), followed by Form I, while the monohydrate form (Method B) has the worst IDR .

Propriétés

IUPAC Name

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXMKHXIOCEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860404
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27848-84-6
Record name nicergoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicergoline
Reactant of Route 2
Reactant of Route 2
Nicergoline
Reactant of Route 3
Reactant of Route 3
Nicergoline
Reactant of Route 4
Reactant of Route 4
Nicergoline
Reactant of Route 5
Nicergoline
Reactant of Route 6
Reactant of Route 6
Nicergoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.